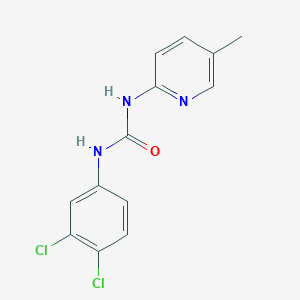
N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide, also known as BDBOC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBOC belongs to the class of chromene derivatives and has been synthesized using various methods.
Mechanism of Action
N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide exerts its therapeutic effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide also inhibits the activation of MAPK, which is a signaling pathway involved in cell proliferation, differentiation, and survival. N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide inhibits the activation of PI3K/Akt, which is a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, including reducing inflammation, scavenging free radicals, inducing apoptosis, and inhibiting tumor growth. N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide has also been shown to reduce the expression of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix and are implicated in various pathological conditions, including cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and availability. N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide is stable under various conditions and can be easily dissolved in organic solvents, making it suitable for various experiments. However, N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide research has several future directions, including its potential use as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide and to investigate its potential toxicity. Additionally, N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide can be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life, to enhance its therapeutic efficacy.
Synthesis Methods
N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 3-aminophenol with salicylaldehyde in the presence of acetic anhydride and sodium acetate. Another method involves the reaction of salicylaldehyde with 3,4-methylenedioxyaniline in the presence of acetic anhydride and sodium acetate. Both methods result in the formation of N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide, which can be purified using column chromatography.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in vitro and in vivo. N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide has also been shown to scavenge free radicals and protect cells against oxidative stress. Additionally, N-1,3-benzodioxol-5-yl-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-16(18-11-5-6-14-15(8-11)22-9-21-14)12-7-10-3-1-2-4-13(10)23-17(12)20/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNRPMKYCSUILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5757153.png)

![N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)
![2-(2,3-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5757185.png)
![methyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5757188.png)

![4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5757210.png)
![1-{4-[4-(4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5757213.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methoxybenzenecarboximidamide](/img/structure/B5757219.png)
![methyl 3-[(1H-imidazol-1-ylacetyl)amino]benzoate](/img/structure/B5757220.png)
![4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5757223.png)

